Cas no 2228124-97-6 (2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid)

2-Amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid is a chiral amino acid derivative featuring a dioxolane-protected diol moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclic structure enhances stereochemical control, particularly useful in asymmetric synthesis and peptide modifications. The dioxolane group provides stability under acidic and basic conditions, allowing selective deprotection when required. This compound is often employed in the preparation of bioactive molecules, including enzyme inhibitors and glycopeptide analogs. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. The versatility of this building block makes it a preferred choice for medicinal chemistry and drug development.
2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid structure
2228124-97-6 structure
Product Name:2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid
CAS No:2228124-97-6
MF:C7H13NO4
MW:175.182422399521
CID:6318167
PubChem ID:165668589
Update Time:2025-10-13

2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid
    • 2228124-97-6
    • EN300-1987555
    • Inchi: 1S/C7H13NO4/c1-7(2)11-3-4(12-7)5(8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)
    • InChI Key: ZPTSTUPEUDBXGZ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)OCC1C(C(=O)O)N

Computed Properties

  • Exact Mass: 175.08445790g/mol
  • Monoisotopic Mass: 175.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 81.8Ų

2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid Pricemore >>

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Additional information on 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid

Comprehensive Overview of 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS No. 2228124-97-6)

2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS No. 2228124-97-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique dioxolane ring and amino acid functionality, serves as a versatile building block in the synthesis of complex molecules. Its molecular structure combines a 2,2-dimethyl-1,3-dioxolane moiety with an acetic acid backbone, making it a valuable intermediate in drug discovery and material science.

The growing interest in 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid is driven by its potential applications in peptide synthesis and chiral chemistry. Researchers are particularly intrigued by its ability to act as a protecting group for sensitive functional groups during multi-step reactions. With the rise of green chemistry and sustainable practices, this compound's role in reducing waste and improving reaction efficiency has become a hot topic. Its compatibility with biocatalysis and enzymatic reactions further enhances its appeal in modern synthetic methodologies.

In the context of drug development, CAS No. 2228124-97-6 has been explored as a precursor for bioactive molecules targeting neurological and metabolic disorders. The compound's stereochemical properties make it a candidate for designing enantioselective catalysts, aligning with the pharmaceutical industry's focus on precision medicine. Recent studies have also highlighted its utility in prodrug design, where its dioxolane group can enhance solubility and bioavailability of therapeutic agents.

From a technical perspective, the synthesis of 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid involves stereocontrolled reactions to preserve its chiral integrity. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, ensuring high purity for research applications. The compound's stability under various pH conditions has also been investigated, addressing common queries about its storage and handling in laboratory settings.

The commercial demand for CAS No. 2228124-97-6 reflects broader trends in custom synthesis and contract research. Companies specializing in fine chemicals often list this compound in catalogs tailored for medicinal chemistry projects. Its inclusion in high-throughput screening libraries underscores its relevance in early-stage drug discovery. As the scientific community continues to explore structure-activity relationships, this molecule's role in optimizing pharmacokinetic profiles remains a key area of investigation.

Environmental and regulatory considerations surrounding 2-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid are minimal, making it attractive for global research collaborations. Unlike some synthetic intermediates, it doesn't fall under restrictive chemical categories, facilitating cross-border academic and industrial partnerships. This aspect is particularly valuable given current emphasis on open innovation in life sciences.

Future research directions for CAS No. 2228124-97-6 may explore its integration with continuous flow chemistry systems, which are revolutionizing small-molecule production. Additionally, computational studies leveraging AI-driven molecular modeling could unlock new applications by predicting its behavior in complex biological systems. These advancements align with the compound's enduring relevance in cutting-edge chemical research.

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